Cas no 2680687-17-4 (tert-butyl N-6-(fluorosulfonyl)naphthalen-1-ylcarbamate)

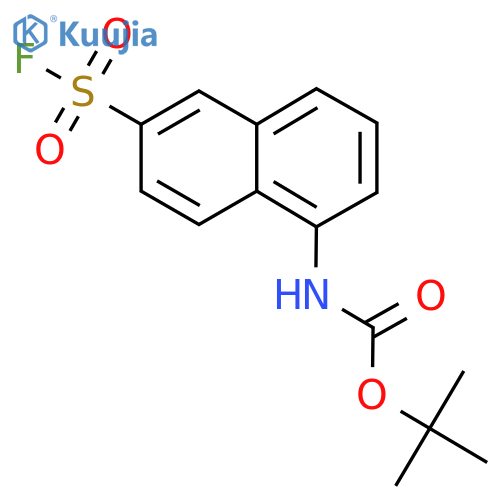

2680687-17-4 structure

商品名:tert-butyl N-6-(fluorosulfonyl)naphthalen-1-ylcarbamate

tert-butyl N-6-(fluorosulfonyl)naphthalen-1-ylcarbamate 化学的及び物理的性質

名前と識別子

-

- EN300-28294614

- tert-butyl N-[6-(fluorosulfonyl)naphthalen-1-yl]carbamate

- 2680687-17-4

- tert-butyl N-6-(fluorosulfonyl)naphthalen-1-ylcarbamate

-

- インチ: 1S/C15H16FNO4S/c1-15(2,3)21-14(18)17-13-6-4-5-10-9-11(22(16,19)20)7-8-12(10)13/h4-9H,1-3H3,(H,17,18)

- InChIKey: NANRJSSRUYNENK-UHFFFAOYSA-N

- ほほえんだ: S(C1C=CC2=C(C=CC=C2C=1)NC(=O)OC(C)(C)C)(=O)(=O)F

計算された属性

- せいみつぶんしりょう: 325.07840733g/mol

- どういたいしつりょう: 325.07840733g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 22

- 回転可能化学結合数: 4

- 複雑さ: 509

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.5

- トポロジー分子極性表面積: 80.8Ų

tert-butyl N-6-(fluorosulfonyl)naphthalen-1-ylcarbamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-28294614-0.5g |

tert-butyl N-[6-(fluorosulfonyl)naphthalen-1-yl]carbamate |

2680687-17-4 | 95.0% | 0.5g |

$1111.0 | 2025-03-19 | |

| Enamine | EN300-28294614-5.0g |

tert-butyl N-[6-(fluorosulfonyl)naphthalen-1-yl]carbamate |

2680687-17-4 | 95.0% | 5.0g |

$3355.0 | 2025-03-19 | |

| Enamine | EN300-28294614-10.0g |

tert-butyl N-[6-(fluorosulfonyl)naphthalen-1-yl]carbamate |

2680687-17-4 | 95.0% | 10.0g |

$4974.0 | 2025-03-19 | |

| Enamine | EN300-28294614-0.25g |

tert-butyl N-[6-(fluorosulfonyl)naphthalen-1-yl]carbamate |

2680687-17-4 | 95.0% | 0.25g |

$1065.0 | 2025-03-19 | |

| Enamine | EN300-28294614-10g |

tert-butyl N-[6-(fluorosulfonyl)naphthalen-1-yl]carbamate |

2680687-17-4 | 10g |

$4974.0 | 2023-09-07 | ||

| Enamine | EN300-28294614-0.1g |

tert-butyl N-[6-(fluorosulfonyl)naphthalen-1-yl]carbamate |

2680687-17-4 | 95.0% | 0.1g |

$1019.0 | 2025-03-19 | |

| Enamine | EN300-28294614-1.0g |

tert-butyl N-[6-(fluorosulfonyl)naphthalen-1-yl]carbamate |

2680687-17-4 | 95.0% | 1.0g |

$1157.0 | 2025-03-19 | |

| Enamine | EN300-28294614-0.05g |

tert-butyl N-[6-(fluorosulfonyl)naphthalen-1-yl]carbamate |

2680687-17-4 | 95.0% | 0.05g |

$972.0 | 2025-03-19 | |

| Enamine | EN300-28294614-1g |

tert-butyl N-[6-(fluorosulfonyl)naphthalen-1-yl]carbamate |

2680687-17-4 | 1g |

$1157.0 | 2023-09-07 | ||

| Enamine | EN300-28294614-5g |

tert-butyl N-[6-(fluorosulfonyl)naphthalen-1-yl]carbamate |

2680687-17-4 | 5g |

$3355.0 | 2023-09-07 |

tert-butyl N-6-(fluorosulfonyl)naphthalen-1-ylcarbamate 関連文献

-

Kowichiro Saruhashi,Nobuyoshi MIyamoto New J. Chem., 2017,41, 9602-9606

-

2. Structural dynamics effects on the ultrafast chemical bond cleavage of a photodissociation reaction†María E. Corrales,Garikoitz Balerdi,Rebeca de Nalda,Luis Bañares,Ahmed H. Zewail Phys. Chem. Chem. Phys., 2014,16, 8812-8818

-

Anjun Hu,Jianwei Wang,Xiaobin Niu,Mingjie Zhou,Wei Chen,Tianyu Lei,Jianwen Huang,Yaoyao Li,Lanxin Xue,Yuxin Fan,Xianfu Wang,Jie Xiong J. Mater. Chem. A, 2021,9, 9771-9779

-

Min-Ji Kim,Myoung-Seon Gong Analyst, 2012,137, 1487-1494

2680687-17-4 (tert-butyl N-6-(fluorosulfonyl)naphthalen-1-ylcarbamate) 関連製品

- 2680883-49-0(4-{[(Benzyloxy)carbonyl](ethyl)amino}-3-nitrobenzoic acid)

- 2229666-42-4(3-(1-{(tert-butoxy)carbonylamino}cyclobutyl)prop-2-enoic acid)

- 1392219-11-2((2S)-4-tert-butoxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-dimethyl-4-oxo-butanoic acid)

- 1443979-21-2(ethyl 2-[(morpholin-3-yl)formamido]acetate; trifluoroacetic acid)

- 1805870-06-7(Methyl 4-(2-carboxyethyl)-2-cyanobenzoate)

- 2138241-73-1(2H-Pyrazolo[4,3-c]pyridine, 3-(6-fluoro-3-pyridinyl)-4,5,6,7-tetrahydro-)

- 5435-92-7(2-Chloro-4-phenylbenzonitrile)

- 2228257-42-7(2-(1,2-oxazol-3-yl)ethanethioamide)

- 1375474-07-9(2-methyl-1-propyl-1H-indole-3-sulfonyl chloride)

- 98489-83-9(5-(2-hydroxyethyl)-6-methyl-2-(methylsulfanyl)-4(3H)-pyrimidinone)

推奨される供給者

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬